molecular formula C12H18N2O2 B7785457 ethyl 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoate

ethyl 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoate

Cat. No.: B7785457
M. Wt: 222.28 g/mol
InChI Key: IQNWCBRQICTPDN-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Derivatives in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide range of chemical entities. The pyrazole nucleus is a versatile scaffold that is prevalent in numerous pharmaceuticals, agrochemicals, and materials science applications. Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. mdpi.commdpi.com The ability of the pyrazole ring to act as a bioisostere for other functional groups, coupled with its capacity for substitution at various positions, allows for the fine-tuning of a molecule's physicochemical and pharmacological profiles. nih.govnih.gov This adaptability has made pyrazole derivatives a subject of intense and ongoing investigation in the quest for new and improved therapeutic agents. mdpi.comnih.gov

Role of Butanoate Esters in Organic Synthesis and Biological Contexts

Butanoate esters, also known as butyrate (B1204436) esters, are common motifs in organic chemistry. They are frequently employed as intermediates in organic synthesis, serving as protecting groups or as precursors to other functional groups. The ester functionality itself is a key feature in many biologically active molecules, influencing properties such as solubility, membrane permeability, and metabolic stability. In a biological context, butanoate esters can be hydrolyzed by esterases to release an alcohol and butyric acid, a short-chain fatty acid with known roles in cellular metabolism and signaling. This potential for biotransformation makes the butanoate ester group a valuable component in the design of prodrugs.

Rationale for Focused Investigation of Ethyl 4-(3-Cyclopropyl-1H-Pyrazol-1-yl)butanoate

The focused investigation of this compound is driven by the unique combination of its structural components. The incorporation of a cyclopropyl (B3062369) group onto the pyrazole ring is of particular interest. The cyclopropyl moiety is known to introduce conformational rigidity and can modulate the electronic properties of the aromatic system to which it is attached. researchgate.netacs.org In medicinal chemistry, the addition of a cyclopropyl group has been shown to enhance metabolic stability and binding affinity to biological targets. researchgate.netacs.org

Physicochemical Properties of this compound

While extensive research data on this compound is not widely available in public literature, some of its basic physicochemical properties can be compiled.

PropertyValue
CAS Number 1170362-12-5
Molecular Formula C12H18N2O2
Molecular Weight 222.28 g/mol
MDL Number MFCD09473411

Data sourced from ChemicalBook. chemicalbook.com

Detailed Research Findings

Due to the limited specific research published on this compound, this section will discuss the potential synthetic approaches and expected spectroscopic characteristics based on established chemical principles and related literature.

Synthesis of Pyrazole Derivatives

The synthesis of N-alkylated pyrazole derivatives typically involves the reaction of a pyrazole with an appropriate alkylating agent. In the case of this compound, a plausible synthetic route would involve the N-alkylation of 3-cyclopropyl-1H-pyrazole with an ethyl 4-halobutanoate (e.g., ethyl 4-bromobutanoate) in the presence of a base. The choice of base and solvent is crucial for optimizing the reaction yield and minimizing side products.

Another common method for the synthesis of pyrazoles is the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. For the specific substitution pattern in the target molecule, a retrosynthetic analysis might suggest a multi-step synthesis starting from simpler precursors to construct the cyclopropyl-substituted pyrazole core first, followed by the attachment of the butanoate side chain.

Spectroscopic Analysis

The structural elucidation of this compound would rely on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy would be expected to show characteristic signals for the cyclopropyl protons, the pyrazole ring protons, the methylene (B1212753) groups of the butanoate chain, and the ethyl ester group. The chemical shifts and coupling patterns would be indicative of their connectivity.

¹³C NMR spectroscopy would provide signals for each unique carbon atom in the molecule, confirming the presence of the cyclopropyl, pyrazole, and butanoate moieties.

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (222.28 g/mol ), and the fragmentation pattern would offer further structural information.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to exhibit characteristic absorption bands for the C=O stretching of the ester group, C-N and C=N stretching of the pyrazole ring, and C-H stretching of the alkyl and cyclopropyl groups.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 4-(3-cyclopropylpyrazol-1-yl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-2-16-12(15)4-3-8-14-9-7-11(13-14)10-5-6-10/h7,9-10H,2-6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQNWCBRQICTPDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCN1C=CC(=N1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Ethyl 4 3 Cyclopropyl 1h Pyrazol 1 Yl Butanoate

Retrosynthetic Analysis of Ethyl 4-(3-Cyclopropyl-1H-Pyrazol-1-yl)butanoate

A retrosynthetic analysis of this compound reveals two primary strategic disconnections. The most logical disconnection is the C-N bond between the pyrazole (B372694) ring's N1 position and the butanoate side chain. This approach simplifies the synthesis into two key building blocks: the 3-cyclopropyl-1H-pyrazole core (Synthons A) and an ethyl butanoate fragment bearing a suitable electrophilic group (Synthon B), such as ethyl 4-halobutanoate.

A further deconstruction of the 3-cyclopropyl-1H-pyrazole core itself, following the principles of pyrazole synthesis, points to a 1,3-dicarbonyl compound and hydrazine (B178648). Specifically, this involves a disconnection of the N-N and C-N bonds of the ring, leading to hydrazine and a cyclopropyl-substituted 1,3-dielectrophile, such as 1-cyclopropyl-1,3-butanedione.

This analysis outlines a convergent synthetic plan:

Synthesize the 3-cyclopropyl-1H-pyrazole moiety.

Synthesize or procure an appropriate ethyl 4-substituted-butanoate.

Couple these two fragments via N-alkylation to yield the final product.

Approaches to the 3-Cyclopropyl-1H-Pyrazole Moiety Synthesis

The most established and widely used method for synthesizing the pyrazole core is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In the context of 3-cyclopropyl-1H-pyrazole, the key precursor is a 1,3-dielectrophile containing a cyclopropyl (B3062369) group.

The reaction proceeds via the condensation of hydrazine with a β-diketone or a related 1,3-dielectrophilic species. The general mechanism involves the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. For unsymmetrical 1,3-dicarbonyl compounds, the reaction can potentially lead to a mixture of two regioisomers. However, the reaction conditions can often be tuned to favor one isomer.

Another effective strategy involves the reaction of α,β-unsaturated ketones (chalcones) that have a suitable leaving group. These compounds react with hydrazine derivatives to form pyrazolines, which then eliminate the leaving group to generate the desired pyrazole.

Precursor TypeReagentConditionsOutcomeReference
1,3-DiketonesHydrazine HydrateAcidic or Basic Catalysis, HeatPolysubstituted Pyrazoles
α,β-Unsaturated CarbonylsHydrazine DerivativesHeat, sometimes with an oxidantPyrazoles (often via pyrazoline oxidation)
α,β-Alkynic AldehydesHydrazinesOne-pot with an electrophileSubstituted Pyrazoles

An alternative to building the pyrazole ring with the cyclopropyl group already in place is to introduce the cyclopropyl moiety onto a pre-functionalized pyrazole core. This approach typically relies on modern cross-coupling reactions. For instance, a 3-halopyrazole (e.g., 3-bromo- (B131339) or 3-iodopyrazole) can be coupled with a cyclopropyl organometallic reagent.

Commonly used methods include:

Suzuki Coupling: Reaction of a 3-halopyrazole with cyclopropylboronic acid in the presence of a palladium catalyst and a base.

Negishi Coupling: Coupling of a 3-halopyrazole with a cyclopropylzinc reagent, also catalyzed by a palladium or nickel complex.

These methods offer the advantage of starting with readily available pyrazole precursors and introducing the cyclopropyl group in a late-stage functionalization step.

Strategies for Butanoate Chain Elongation and Esterification

The introduction of the ethyl butanoate side chain at the N1 position of the pyrazole ring is the final key transformation. This is typically achieved through a direct alkylation reaction.

The most straightforward method for introducing the side chain is through the use of a pre-formed four-carbon electrophile that already contains the ethyl ester functionality. Ethyl 4-halobutanoates, such as ethyl 4-bromobutanoate or ethyl 4-iodobutanoate, are ideal reagents for this purpose. These alkylating agents are commercially available or can be easily prepared from γ-butyrolactone through ring-opening with the corresponding hydrohalic acid in ethanol (B145695).

The linkage of the ethyl butanoate chain to the pyrazole nitrogen is achieved via an N-alkylation reaction. Since 3-cyclopropyl-1H-pyrazole is an unsymmetrical pyrazole, alkylation can occur at either of the two ring nitrogen atoms (N1 or N2), leading to regioisomers. The desired product is the N1-alkylated isomer.

The reaction involves the deprotonation of the pyrazole N-H with a suitable base to form a pyrazolate anion, which then acts as a nucleophile, attacking the electrophilic carbon of the ethyl 4-halobutanoate. The regioselectivity of the alkylation is influenced by several factors, including the steric hindrance of the substituent at the C3 position (the cyclopropyl group), the nature of the base and solvent, and the counter-ion. Generally, bulky substituents at the C3 position tend to direct alkylation to the less sterically hindered N1 position.

Recent advancements have also explored enzymatic approaches for the highly regioselective N-alkylation of pyrazoles, which can achieve selectivities greater than 99%.

BaseSolventAlkylating AgentTemperatureOutcomeReference
K₂CO₃DMSOAlkyl HalidesRoom Temp to 80°CGood yields, often favors N1-alkylation
NaHDMF/THFAlkyl Halides0°C to Room TempStrong base, effective for deprotonation
Cs₂CO₃AcetonitrileAlkyl HalidesRefluxMild and effective for sensitive substrates
K-t-BuOKDiethyl Ether (with 18-crown-6)Alkyl HalidesRoom TempPhase-transfer catalysis conditions
Brønsted Acid (e.g., CSA)DCETrichloroacetimidatesRoom Temp to RefluxAlternative for acid-labile substrates

Advanced Synthetic Techniques Applicable to this compound

Modern organic synthesis is increasingly moving away from traditional batch processing towards more controlled and sustainable methods. For a molecule like this compound, advanced techniques such as continuous flow synthesis and green chemistry approaches offer substantial advantages over classical methods. These strategies not only enhance reaction efficiency and yield but also address critical safety and environmental concerns.

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering superior control over reaction parameters, enhanced safety, and improved scalability. galchimia.com This methodology is particularly advantageous for the synthesis of pyrazole derivatives, which can involve hazardous intermediates or exothermic reactions. galchimia.comnih.gov

The synthesis of pyrazoles in a flow system typically involves pumping solutions of reagents through reactor coils where they are mixed and heated. nih.gov This setup allows for precise control of temperature, pressure, and residence time, leading to faster reactions and higher yields compared to batch processes. galchimia.com A key advantage is the ability to safely handle unstable intermediates, such as diazoalkanes, which are often used in [3+2] cycloaddition reactions to form the pyrazole ring. nih.gov By generating and consuming these intermediates in situ within the confined volume of the reactor, the risks associated with their accumulation are minimized. nih.gov

For the synthesis of this compound, a multi-step flow process could be envisioned. For instance, a two-stage synthesis could first involve the reaction of a cyclopropyl-containing 1,3-dicarbonyl compound with a hydrazine derivative in a heated reactor coil to form the pyrazole ring. galchimia.com This could be immediately followed by an N-alkylation step in a second reactor module, introducing the ethyl butanoate side chain. This "assembly line" approach avoids the isolation of intermediates, significantly reducing reaction time and waste. nih.gov Researchers have successfully demonstrated multi-step flow syntheses for various pyrazoles, achieving significant throughput. nih.govmdpi.com For example, a four-step telescoped synthesis of the measles therapeutic AS-136A was achieved with a total residence time of only 31.7 minutes. nih.gov

Below is a table summarizing various continuous flow approaches for synthesizing substituted pyrazoles, which could be adapted for the target compound.

Pyrazole TypePrecursorsKey Flow ConditionsResidence TimeYieldReference
3,5-Disubstituted PyrazolesTerminal Alkynes, HydrazineTwo-step: (i) Cu-mediated homocoupling, (ii) Cope-type hydroamination at 140°C70 min54-77% mdpi.comrsc.org
Fluorinated PyrazolesFluorinated Amines, AlkynesSequential reactor coils for diazoalkane formation and [3+2] cycloaddition1-60 min>30 examples synthesized nih.gov
Pyrazole-4-carboxylatesVinylidene keto esters, Hydrazine derivativesFlow setup with excellent regioselectivityNot specified62-82% mdpi.com
N-Aryl PyrazolesAnilines, DiketonesFour-stage multistep setupNot specified40% (gram scale) mdpi.com

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.net These principles are highly relevant to the synthesis of pyrazole derivatives, where traditional methods often rely on harsh conditions and toxic solvents. benthamdirect.com

Key green strategies applicable to the synthesis of this compound include:

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol is a primary goal of green chemistry. thieme-connect.comjetir.org Water-based syntheses of pyrazoles have been reported, often using surfactants like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com Ethanol is also an excellent choice as it is a renewable solvent. jetir.org

Alternative Energy Sources: Microwave (MW) irradiation has been successfully used to synthesize pyrazoles under solvent-free conditions. mdpi.comnih.gov This technique often leads to dramatically reduced reaction times and increased yields compared to conventional heating. mdpi.com

Catalysis: The use of recyclable or non-toxic catalysts is a cornerstone of green synthesis. nih.gov Iron-catalyzed multicomponent reactions have been developed for pyrazole synthesis, using biomass-derived alcohols as the primary feedstock, which avoids pre-functionalized starting materials. rsc.org Other approaches utilize molecular iodine or heterogeneous acid catalysts like silica-supported sulfuric acid, which can be easily recovered and reused. thieme-connect.commdpi.com

Atom Economy and Multicomponent Reactions (MCRs): MCRs, where multiple starting materials react in a single step to form the final product, are highly efficient and atom-economical. researchgate.net Designing a one-pot synthesis for this compound from simple precursors would significantly improve its environmental footprint by reducing waste and energy consumption. researchgate.net Catalyst-free cycloaddition reactions conducted under solvent-free heating conditions also offer a high-yield, waste-free alternative. rsc.org

The following table compares conventional and green approaches for pyrazole synthesis.

FeatureConventional ApproachGreen/Sustainable ApproachBenefit of Green ApproachReference
Solvent Hazardous organic solvents (e.g., DMF, Toluene)Water, Ethanol, or solvent-freeReduced environmental pollution and toxicity benthamdirect.comthieme-connect.comjetir.org
Energy Conventional heating (reflux)Microwave irradiation, room temperatureReduced energy consumption, faster reactions mdpi.comnih.gov
Catalyst Stoichiometric strong acids/basesRecyclable heterogeneous catalysts (e.g., H2SO4·SiO2), biocatalysts, or non-toxic metals (e.g., Iron)Catalyst reusability, reduced waste, lower toxicity thieme-connect.comrsc.org
Process Multi-step synthesis with intermediate isolationOne-pot, multicomponent reactionsHigher efficiency, less waste, improved atom economy nih.govresearchgate.net

By integrating these advanced synthetic techniques, the production of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Transformations and Derivatization Strategies of Ethyl 4 3 Cyclopropyl 1h Pyrazol 1 Yl Butanoate

Modifications at the Ethyl Ester Group

Hydrolysis to Carboxylic Acid Derivatives

The hydrolysis of the ethyl ester to its corresponding carboxylic acid, 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid, can be achieved under either acidic or basic conditions. libretexts.orglibretexts.orgchemguide.co.uk Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.orgchemguide.co.uk

Basic hydrolysis, also known as saponification, is an irreversible process that goes to completion. libretexts.org This reaction is typically performed by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide, to yield the carboxylate salt. Subsequent acidification then furnishes the desired carboxylic acid. libretexts.org

Table 1: Hydrolysis of Ethyl 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoate

Reaction Condition Reagents Product
Acidic Hydrolysis Excess H₂O, H⁺ catalyst (e.g., H₂SO₄, HCl) 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoic acid

Transesterification Reactions

Transesterification is a process where the ethyl group of the ester is exchanged with a different alkyl group from another alcohol. This reaction can be catalyzed by either acids or bases. organic-chemistry.org For instance, reacting this compound with an excess of methanol (B129727) in the presence of a catalyst like scandium(III) triflate would yield mthis compound. organic-chemistry.org The use of different alcohols allows for the synthesis of a variety of esters.

Table 2: Transesterification of this compound

Reagent Alcohol Catalyst Product
Methanol Acid (e.g., H₂SO₄) or Base (e.g., NaOCH₃) or Lewis Acid (e.g., Sc(OTf)₃) Mthis compound

Amidation and Hydrazide Formation

The ethyl ester can be converted into amides by reacting it with primary or secondary amines. This direct amidation can be promoted by reagents like potassium tert-butoxide. researchgate.net For example, treatment of this compound with a primary amine (R-NH₂) would yield the corresponding N-substituted amide.

Furthermore, the formation of hydrazides is readily achieved by reacting the ester with hydrazine (B178648) hydrate, often in a solvent like ethanol (B145695). grafiati.comjcsp.org.pknih.gov This reaction is a common step in the synthesis of various heterocyclic compounds and other functionalized molecules. researchgate.net

Table 3: Amidation and Hydrazide Formation from this compound

Reagent Product
Primary Amine (R-NH₂) N-R-4-(3-cyclopropyl-1H-pyrazol-1-yl)butanamide
Secondary Amine (R₂NH) N,N-R₂-4-(3-cyclopropyl-1H-pyrazol-1-yl)butanamide

Functionalization of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle that can undergo substitution reactions, although its reactivity is influenced by the presence of the two nitrogen atoms and the existing substituents.

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is generally susceptible to electrophilic aromatic substitution, with the C4 position being the most nucleophilic and thus the preferred site of attack. msu.edu Common electrophilic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For a 1,3-disubstituted pyrazole like the compound , electrophilic substitution is expected to occur at the C4 position. For example, nitration would likely yield ethyl 4-(3-cyclopropyl-5-nitro-1H-pyrazol-1-yl)butanoate. evitachem.com

Table 4: Electrophilic Aromatic Substitution on this compound

Reaction Reagents Expected Major Product
Nitration HNO₃, H₂SO₄ Ethyl 4-(3-cyclopropyl-4-nitro-1H-pyrazol-1-yl)butanoate
Bromination Br₂, FeBr₃ Ethyl 4-(4-bromo-3-cyclopropyl-1H-pyrazol-1-yl)butanoate

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on the pyrazole ring is generally less favorable than electrophilic substitution due to the electron-rich nature of the ring. However, it can occur if the ring is activated by strong electron-withdrawing groups or under specific reaction conditions. nih.gov For the given compound, direct nucleophilic substitution on the pyrazole ring is not expected to be facile without prior modification to introduce an activating group. If a leaving group were present on the ring, nucleophilic attack would be favored at the C3 and C5 positions. nih.gov

Due to the lack of specific examples in the literature for direct nucleophilic substitution on a similarly substituted pyrazole, a data table for this section is not provided. Further research would be needed to explore potential conditions and outcomes for such transformations.

Metal-Catalyzed Cross-Coupling Reactions at Pyrazole Positions

The pyrazole ring within this compound presents several sites amenable to metal-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of complex molecular architectures. The reactivity of the pyrazole core is influenced by the electronic properties of the substituents and the choice of catalyst and reaction conditions.

Transition metal-catalyzed reactions, particularly those employing palladium, have become indispensable in modern organic synthesis. researchgate.net For pyrazole derivatives, the C-4 and C-5 positions are often targeted for functionalization. The specific substitution pattern of this compound, with a cyclopropyl (B3062369) group at C-3 and an ethyl butanoate chain at N-1, directs the potential for selective cross-coupling.

To functionalize the pyrazole ring, it is typically necessary to first introduce a handle for cross-coupling, such as a halide (Br, I) or a triflate group. These groups can be installed at the C-4 or C-5 positions of the pyrazole ring through established synthetic methods. Once halogenated, the molecule can participate in a variety of cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. A hypothetical Suzuki-Miyaura coupling of a halogenated derivative of this compound with an arylboronic acid could introduce various aryl or heteroaryl substituents, which is a common strategy in drug discovery. unl.pt

Heck Coupling: The Heck reaction couples an organohalide with an alkene. This could be employed to introduce alkenyl groups onto the pyrazole ring, providing a scaffold for further synthetic transformations.

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Applying this to a halogenated this compound derivative would yield alkynyl-substituted pyrazoles, which are versatile intermediates.

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of carbon-nitrogen bonds. It could be used to introduce a variety of amine functionalities to the pyrazole core, which can be crucial for modulating the pharmacological properties of a molecule.

The following table summarizes potential metal-catalyzed cross-coupling reactions on a hypothetical halogenated derivative of this compound:

Reaction NameCoupling PartnerProduct TypePotential Catalyst System
Suzuki-MiyauraArylboronic acidAryl-substituted pyrazolePd(PPh₃)₄ / Na₂CO₃
HeckAlkeneAlkenyl-substituted pyrazolePd(OAc)₂ / P(o-tolyl)₃
SonogashiraTerminal alkyneAlkynyl-substituted pyrazolePdCl₂(PPh₃)₂ / CuI
Buchwald-HartwigAmineAmino-substituted pyrazolePd₂(dba)₃ / BINAP

Transformations Involving the Cyclopropyl Moiety

The cyclopropyl group is a unique structural motif that imparts interesting conformational and electronic properties to molecules. digitellinc.com Its inherent ring strain makes it susceptible to a variety of chemical transformations, particularly ring-opening reactions. beilstein-journals.orgnih.gov

Ring-Opening Reactions of the Cyclopropyl Group

The three-membered ring of the cyclopropyl group in this compound is activated by its attachment to the pyrazole ring. This activation can facilitate ring-opening under various conditions, providing a pathway to more complex structures.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane (B1198618) ring can be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile. nih.gov The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation.

Radical-Mediated Ring Opening: The cyclopropyl group can undergo ring-opening via radical pathways. beilstein-journals.orgnih.gov This can be initiated by radical initiators and can lead to the formation of a variety of products depending on the reaction conditions and the presence of trapping agents.

Transition Metal-Catalyzed Ring Opening: Certain transition metals can catalyze the ring-opening of cyclopropanes. These reactions often proceed through metallacyclobutane intermediates and can lead to a diverse array of products.

The following table outlines potential ring-opening reactions of the cyclopropyl group:

Reaction TypeReagentsPotential Product
Acid-CatalyzedH₂SO₄ / H₂OHomoallylic alcohol
Radical-MediatedAIBN / Bu₃SnHButenyl-substituted pyrazole
Transition Metal-Catalyzed[Rh(CO)₂Cl]₂Alkenyl-substituted pyrazole

Selective Functionalization of the Cyclopropyl Group

While ring-opening is a common transformation, it is also possible to selectively functionalize the cyclopropyl group without cleaving the ring. These reactions are valuable for introducing new functional groups while retaining the unique properties of the cyclopropyl moiety.

C-H Functionalization: Direct C-H functionalization of the cyclopropyl ring is a challenging but powerful strategy. This can be achieved using transition metal catalysts that can selectively activate the C-H bonds of the cyclopropane.

Cyclopropanation of the Existing Ring: It is conceivable, though less common, to perform reactions that further modify the cyclopropyl ring, such as a cyclopropanation of one of the C-C bonds to form a bicyclo[1.1.0]butane derivative. However, this would require highly specialized reagents and conditions.

The development of new methods for the selective functionalization of cyclopropyl groups is an active area of research. nih.gov

Synthesis of Novel Heterocyclic Systems Incorporating the this compound Scaffold

The this compound scaffold can serve as a versatile starting material for the synthesis of more complex heterocyclic systems. nih.gov The presence of multiple functional groups—the pyrazole ring, the ester, and the cyclopropyl group—provides several handles for elaboration.

One common strategy involves the transformation of the ethyl butanoate side chain. For example, hydrolysis of the ester to the corresponding carboxylic acid would provide a handle for amide coupling, leading to a diverse library of amides. The carboxylic acid could also be used in intramolecular cyclization reactions to form new heterocyclic rings fused to the pyrazole.

Furthermore, the pyrazole ring itself can be a building block for the construction of fused heterocyclic systems. For instance, if a suitable functional group is introduced at the C-4 position of the pyrazole, it could undergo a condensation reaction with a functional group on the butanoate side chain to form a new ring.

The following table provides hypothetical examples of the synthesis of novel heterocyclic systems:

Starting Material ModificationReaction TypeResulting Heterocyclic System
Hydrolysis of ester and amide couplingAmidationPyrazolyl-butanamide derivatives
Introduction of a hydroxyl group on the butanoate chainIntramolecular cyclizationFused lactone systems
Functionalization of the pyrazole C-4 position with an amino groupIntramolecular condensationFused pyrazolo-pyrimidine systems

The synthesis of such novel heterocyclic systems is of great interest in drug discovery, as it allows for the exploration of new chemical space and the development of molecules with improved pharmacological properties. mdpi.comnih.gov

Spectroscopic and Structural Characterization of Ethyl 4 3 Cyclopropyl 1h Pyrazol 1 Yl Butanoate and Its Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For ethyl 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoate, ¹H and ¹³C NMR spectroscopy would provide definitive information about its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The pyrazole (B372694) ring protons, H-4 and H-5, would appear as doublets in the aromatic region. The H-4 proton is anticipated to resonate at a higher field compared to the H-5 proton due to the electronic environment of the pyrazole ring. The N-alkylation of the pyrazole ring influences the chemical shifts of the ring protons. The protons of the ethyl butanoate chain would exhibit characteristic multiplets: a triplet for the terminal methyl group, a quartet for the methylene (B1212753) group adjacent to the oxygen, and two multiplets for the other two methylene groups. The cyclopropyl (B3062369) group protons would present as complex multiplets in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom. The pyrazole ring carbons (C-3, C-4, and C-5) would resonate in the aromatic region, with their chemical shifts influenced by the substituents. The carbonyl carbon of the ester group is expected to appear at a significantly downfield chemical shift. The carbons of the ethyl group and the butanoate chain, as well as the cyclopropyl ring, would have characteristic chemical shifts in the aliphatic region.

Predicted NMR Data:

Predicted ¹H NMR Data
AssignmentPredicted Chemical Shift (ppm)Predicted Multiplicity
Pyrazole H-5~7.4-7.6d
Pyrazole H-4~6.0-6.2d
N-CH₂ (butanoate)~4.1-4.3t
O-CH₂ (ethyl)~4.0-4.2q
-CH₂-COO-~2.3-2.5t
-CH₂-CH₂-N~2.0-2.2m
CH (cyclopropyl)~1.8-2.0m
CH₃ (ethyl)~1.2-1.4t
CH₂ (cyclopropyl)~0.6-1.0m
Predicted ¹³C NMR Data
AssignmentPredicted Chemical Shift (ppm)
C=O (ester)~172-174
Pyrazole C-3~150-152
Pyrazole C-5~138-140
Pyrazole C-4~104-106
O-CH₂ (ethyl)~60-62
N-CH₂ (butanoate)~48-50
-CH₂-COO-~30-32
-CH₂-CH₂-N~24-26
CH₃ (ethyl)~14-15
CH (cyclopropyl)~8-10
CH₂ (cyclopropyl)~4-6

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, HRMS would confirm its molecular formula, C₁₂H₁₈N₂O₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would be observed, and its fragmentation would likely proceed through several key pathways. Common fragmentation of pyrazole rings involves the loss of N₂ or HCN. The ethyl butanoate chain could undergo cleavage at various points, such as the loss of the ethoxy group (-OCH₂CH₃) or the entire ethyl butanoate moiety. The cyclopropyl group could also be lost as a radical.

Predicted HRMS Fragmentation:

m/zPredicted Fragment
222.1368[M]⁺ (C₁₂H₁₈N₂O₂)
177.1082[M - OCH₂CH₃]⁺
149.0922[M - COOCH₂CH₃]⁺
123.0973[3-cyclopropyl-1H-pyrazol-1-yl-CH₂CH₂]⁺
109.0816[3-cyclopropyl-1H-pyrazol-1-yl-CH₂]⁺
95.0656[3-cyclopropyl-1H-pyrazole]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the ester group. The C-N and C=C stretching vibrations of the pyrazole ring will also be present. The C-H stretching vibrations of the aliphatic and cyclopropyl groups will appear in their characteristic regions.

Predicted IR Data:

Functional GroupPredicted Wavenumber (cm⁻¹)
C-H stretch (aliphatic)2850-3000
C=O stretch (ester)1730-1750
C=N stretch (pyrazole)1550-1600
C=C stretch (pyrazole)1450-1500
C-O stretch (ester)1150-1250

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. N-substituted pyrazoles typically exhibit absorption maxima in the UV region. The spectrum of this compound is expected to show absorption bands corresponding to π → π* transitions of the pyrazole ring. The position of the absorption maximum can be influenced by the nature and position of substituents on the pyrazole ring.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions. While no specific crystal structure for this compound is publicly available, analysis of analogous N-alkylated pyrazole structures can provide insights into its expected solid-state conformation.

The pyrazole ring is expected to be planar. The butanoate chain attached to the N1 atom will likely adopt a staggered conformation to minimize steric hindrance. The orientation of the cyclopropyl group at the C3 position relative to the pyrazole ring will be a key structural feature. In the crystal lattice, molecules may be packed in a way that maximizes van der Waals interactions. Weak C-H···N or C-H···O hydrogen bonds could also play a role in stabilizing the crystal packing.

Investigation of Biological Activities and Mechanistic Pathways of Ethyl 4 3 Cyclopropyl 1h Pyrazol 1 Yl Butanoate Derivatives

Evaluation of Antimicrobial Potency (Antibacterial, Antifungal)

Pyrazole (B372694) derivatives are recognized for their considerable antimicrobial capabilities, demonstrating activity against a range of pathogenic bacteria and fungi. mdpi.comnih.govresearchgate.net The structural versatility of the pyrazole nucleus allows for chemical modifications that can enhance their potency and spectrum of activity. nih.gov

Minimum Inhibitory Concentration (MIC) Determinations

The antimicrobial efficacy of pyrazole derivatives is commonly quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. Studies on various pyrazole derivatives have reported a wide range of MIC values, indicating that their potency is highly dependent on the specific substitutions on the pyrazole ring.

For instance, certain naphthyl-substituted pyrazole-derived hydrazones have shown potent growth inhibition of Gram-positive bacteria with MIC values in the range of 0.78–1.56 μg/mL. nih.gov Similarly, some tethered thiazolo-pyrazole derivatives have been identified as potent agents against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 4 μg/ml. nih.gov Another study highlighted a hydrazone derivative of a pyrazole compound that displayed significant antibacterial and antifungal activities, with MIC values ranging from 62.5–125 µg/mL for bacteria and 2.9–7.8 µg/mL for fungi, which were lower than the standard drugs used for comparison. nih.gov

It is important to note that no specific MIC data for ethyl 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoate has been reported in the reviewed literature. The following table provides examples of MIC values for various pyrazole derivatives against different microbial strains, illustrating the potential antimicrobial activity within this class of compounds.

Derivative Type Microorganism MIC (µg/mL)
Naphthyl-substituted pyrazole-derived hydrazonesGram-positive strains0.78–1.56
Tethered thiazolo-pyrazole derivativesMRSA4
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideBacteria62.5–125
4-(2-(p-tolyl)hydrazineylidene)-pyrazole-1-carbothiohydrazideFungi2.9–7.8
Quinoline-substituted pyrazole derivativesS. aureus, S. epidermidis, B. subtilis0.12–0.98
Imidazo-pyridine substituted pyrazole derivativesGram-positive and Gram-negative bacteria<1

Investigation of Mechanisms of Action against Microbial Targets

The antimicrobial action of pyrazole derivatives is attributed to their ability to interfere with essential cellular processes in microorganisms. While the exact mechanisms for many derivatives are still under investigation, several key pathways have been identified. nih.gov

One of the proposed mechanisms is the disruption of the bacterial cell wall, as observed with certain naphthyl-substituted pyrazole-derived hydrazones. nih.gov Other pyrazole compounds have been found to exert their bactericidal effect through multiple pathways, including the inhibition of cell wall synthesis, protein synthesis, and nucleic acid synthesis. nih.gov Some pyrazole derivatives have also been predicted to act as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication, suggesting a broad spectrum of activity. nih.gov

Assessment of Antioxidant Capacity and Free Radical Scavenging Properties

Several studies have highlighted the antioxidant potential of pyrazole derivatives, indicating their capacity to neutralize harmful free radicals and mitigate oxidative stress. researchgate.netnih.gov Oxidative stress is implicated in the pathogenesis of numerous diseases, making antioxidant compounds a significant area of research.

In Vitro Antioxidant Assays (e.g., DPPH, Reducing Power)

The antioxidant activity of pyrazole derivatives is frequently evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and reducing power assays. In the DPPH assay, the ability of a compound to donate an electron and scavenge the stable DPPH radical is measured.

Research on certain thienyl-pyrazoles has demonstrated excellent DPPH radical scavenging activities, with some compounds showing IC50 values (the concentration required to scavenge 50% of the radicals) as low as 0.245 µM, which is comparable to the standard antioxidant ascorbic acid. nih.gov Another study on 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole derivatives also reported significant antioxidant activity in both DPPH and ABTS assays. researchgate.net

The following table summarizes the antioxidant activity of selected pyrazole derivatives from the literature.

Derivative Type Assay IC50 (µM)
Thienyl-pyrazole derivative 5gDPPH0.245 ± 0.01
Thienyl-pyrazole derivative 5hDPPH0.284 ± 0.02
Ascorbic Acid (Standard)DPPH0.483 ± 0.01

Exploration of Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been extensively documented, with some compounds showing efficacy comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov The anti-inflammatory action of these compounds is often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response.

For example, a study on novel ethyl pyrazole derivatives with a sulfonamide moiety demonstrated their ability to inhibit the release of inducible nitric oxide and the production of prostaglandin (B15479496) E2, both of which are key mediators of inflammation. nih.gov Some of these compounds exhibited potent activity with IC50 values in the sub-micromolar range. nih.gov Other research has shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. nih.gov The anti-inflammatory effects of pyrazoles are often attributed to the inhibition of cyclooxygenase (COX) enzymes, similar to many NSAIDs.

Modulation of Inflammatory Mediators

Pyrazole derivatives have demonstrated notable anti-inflammatory properties by modulating key inflammatory mediators. Studies on various pyrazole analogues have shown their capability to inhibit the production of pro-inflammatory cytokines. For instance, certain 3,5-diaryl pyrazole derivatives have been found to actively inhibit Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), both of which are central to the inflammatory response. nih.gov The anti-inflammatory effects are often evaluated using models such as carrageenan-induced paw edema in rats, where pyrazole-based compounds have shown significant activity, comparable to standard drugs like diclofenac (B195802) sodium. nih.govnih.gov This suggests that derivatives of this compound could potentially exert anti-inflammatory effects by interfering with these cytokine signaling pathways.

Investigation of Enzyme Inhibition in Inflammatory Pathways

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). The pyrazole moiety is a core component of commercially available drugs like Celecoxib, a potent and selective COX-2 inhibitor. nih.gov Research into novel pyrazole derivatives has revealed their potential to inhibit both COX-1 and COX-2 enzymes. mdpi.com These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain. mdpi.com Furthermore, some pyrazole derivatives have been investigated for their activity against 5-LOX, another crucial enzyme in the inflammatory process. mdpi.com The ability of the pyrazole scaffold to inhibit these enzymes suggests that this compound derivatives may also function as inhibitors of key enzymes in inflammatory pathways.

Anti-Proliferative and Cytotoxic Potential in Cellular Models

The anticancer potential of pyrazole derivatives has been extensively explored, revealing their ability to inhibit cell proliferation and induce cytotoxicity in various cancer cell lines through multiple mechanisms. researchgate.net

The cytotoxic effects of pyrazole derivatives are commonly evaluated using cell viability assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently employed to determine the concentration-dependent toxicity of these compounds on cancer cells. nih.govnih.govnih.gov For example, a series of 1,3-diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazole derivatives showed dose- and time-dependent cytotoxicity against the MDA-MB-468 triple-negative breast cancer cell line. nih.govnih.gov In one study, the most active compound, designated 3f, exhibited IC50 values of 14.97 µM and 6.45 µM after 24 and 48 hours, respectively, which were significantly lower than the standard chemotherapeutic agent, Paclitaxel. nih.govnih.gov Other assays, such as the CellTiter-Glo Luminescent cell viability assay, have also been used to confirm the antiproliferative activity of pyrazole-4-sulfonamide derivatives against cell lines like U937. nih.gov

Table 1: Cytotoxicity of a Pyrazole Derivative (Compound 3f) vs. Paclitaxel on MDA-MB-468 Cells nih.govnih.gov

Compound Time (hours) IC50 (µM)
Compound 3f 24 14.97
48 6.45
Paclitaxel 24 49.90

A key mechanism behind the anticancer activity of pyrazole derivatives is the induction of apoptosis, or programmed cell death. researchgate.net Studies have shown that these compounds can trigger apoptosis through both intrinsic (mitochondria-mediated) and extrinsic (death receptor-mediated) pathways. mdpi.com The process is often characterized by the activation of caspases, a family of cysteine proteases crucial for the execution of apoptosis. For instance, treatment of MDA-MB-468 cells with a cytotoxic pyrazole derivative led to a significant increase in caspase-3 activity. nih.govnih.gov This activation is frequently linked to an elevated level of Reactive Oxygen Species (ROS), which can induce cellular damage and initiate the apoptotic cascade. nih.govnih.gov

Apoptosis induction is typically confirmed using techniques like flow cytometry with Annexin-V-FITC and propidium (B1200493) iodide (PI) staining, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govmdpi.com Treatment with certain pyrazole derivatives has been shown to cause a substantial reduction in cancer cell viability, with a corresponding increase in early and late apoptotic cell populations. mdpi.com

Table 2: Apoptotic Effect of a Thieno[2,3-d]pyrimidine Derivative (Compound 4) on MCF-7 Cells mdpi.com

Cell Population Control (%) Treated (%) Fold Increase
Early Apoptosis (AV+/PI−) 3.79 8.73 2.3
Late Apoptosis (AV+/PI+) 2.73 18.13 6.6

| Necrosis | 3.33 | 6.29 | 1.89 |

In addition to inducing apoptosis, pyrazole derivatives have been found to interfere with the normal progression of the cell cycle in cancer cells. The cell cycle is a series of events that leads to cell division and replication; disruption of this cycle can prevent cancer cell proliferation. Flow cytometry analysis has revealed that treatment with certain pyrazole compounds can cause cell cycle arrest at specific phases. For example, a potent pyrazole derivative induced cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.govnih.gov Other studies on pyrazoline derivatives have observed a dramatic increase in the sub-G0/G1 phase, which is also linked to apoptosis. nih.gov This ability to modulate the cell cycle represents another important facet of the anti-proliferative potential of the pyrazole scaffold.

Investigation of Antiviral Activity

The pyrazole nucleus is a versatile scaffold that has also been incorporated into compounds exhibiting a range of antiviral activities. researchgate.net Research has shown that certain substituted pyrazole derivatives possess promising activity against viruses such as the Hepatitis A virus and Herpes simplex virus type-1 (HSV-1). nih.gov More recently, pyrazole-containing compounds have been identified as inhibitors of p97, a host protein implicated in the replication of viruses like SARS-CoV-2. mdpi.com These p97 inhibitors have demonstrated strong antiviral activity against SARS-CoV-2 at concentrations that show no significant cytotoxicity, highlighting their potential as broad-spectrum antiviral agents. mdpi.com This suggests that the this compound scaffold could be a valuable starting point for the development of novel antiviral therapeutics.

Assessment against Specific Viral Enzymes or Replicases

Research into pyrazole derivatives has revealed their potential to inhibit key viral enzymes essential for replication. For instance, certain pyrazole-based compounds have been identified as allosteric inhibitors of the West Nile Virus NS2B-NS3 proteinase, an enzyme crucial for viral maturation. nih.gov Other studies have focused on the development of pyrazole derivatives containing oxime ester groups, which have shown bioactivity against the Tobacco Mosaic Virus (TMV). nih.govnih.gov One particular derivative demonstrated a significant ability to enhance disease resistance in tobacco leaves, suggesting a high affinity for the TMV coat protein. nih.gov

Furthermore, pyranopyrazole derivatives have been shown to potently inhibit the main protease (Mpro) of SARS-CoV, with some compounds exhibiting IC50 values in the low micromolar range. researchgate.net The antiviral activity of pyrazole derivatives is not limited to specific viral families. Studies have shown their effectiveness against a range of viruses, including vaccinia virus and coronaviruses like SARS-CoV-2, MERS-CoV, and HCoV-229E. researchgate.netnih.govrsc.org The versatility of the pyrazole scaffold allows for the design of compounds that can target various viral components. researchgate.net

Elucidation of Inhibition Mechanisms of Viral Entry or Replication

The mechanisms by which pyrazole derivatives exert their antiviral effects are multifaceted. One of the primary mechanisms is the interference with viral nucleic acid synthesis, where these heterocyclic compounds act as nucleoside or nucleotide analogs, thereby disrupting viral RNA or DNA replication. researchgate.net Additionally, pyrazole derivatives can target and inhibit specific viral enzymes that are critical for the viral life cycle, such as proteases and polymerases. researchgate.net

Recent investigations into hydroxyquinoline-pyrazole derivatives have shed light on their direct antiviral actions against several coronaviruses, including SARS-CoV-2. nih.govrsc.org These studies suggest multiple modes of action, including the inhibition of viral adsorption to host cells, a direct virucidal effect, and the inhibition of viral replication. rsc.org The ability of these compounds to prevent the virus from attaching to host cells is a critical step in preventing infection. rsc.org Molecular docking studies have further supported these findings by illustrating the binding affinity of these compounds to key viral proteins. nih.govrsc.org

Other Biological Modulations and Enzyme Inhibitions

Beyond their antiviral potential, derivatives of the pyrazole scaffold have been investigated for their ability to modulate other biological pathways and inhibit various enzymes.

Glycosidase Inhibition (e.g., Cellobiase)

The pyrazole nucleus is a prominent scaffold in the development of α-glucosidase inhibitors, which are crucial in the management of type 2 diabetes mellitus. nih.govresearchgate.net Numerous studies have reported the synthesis and evaluation of various pyrazole derivatives for their α-glucosidase inhibitory activity. niscpr.res.infrontiersin.org For example, a series of acyl pyrazole sulfonamides were found to be potent inhibitors of α-glucosidase, with some compounds showing significantly higher potency than the standard drug, acarbose. frontiersin.org

Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the pyrazole ring play a crucial role in their inhibitory activity. frontiersin.orgtandfonline.com While specific studies on the inhibition of cellobiase by this compound derivatives are not available, the broad inhibitory activity of pyrazole compounds against α-glucosidases suggests a potential for interaction with other glycosidases. It is important to note that cellulases like Cel7A are inhibited by their product, cellobiose, and research has been conducted to understand and alleviate this product inhibition, though this is distinct from direct inhibition by external compounds. nih.govnih.gov

Alkaline Phosphatase Inhibition

Pyrazole derivatives have emerged as a promising class of alkaline phosphatase (ALP) inhibitors. nih.gov Tissue-nonspecific alkaline phosphatase (TNAP) is a key enzyme in bone formation and vascular calcification, making its inhibitors potential therapeutic agents. nih.gov High-throughput screening has led to the discovery of pyrazole derivatives with potent TNAP inhibitory activity, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

A series of pyrazolo-oxothiazolidine derivatives were synthesized and showed significant inhibition of ALP. nih.govresearchgate.net Kinetic studies on some of these derivatives revealed a non-competitive mode of inhibition. nih.govresearchgate.net The structure-activity relationship studies indicated that the presence of electron-donating groups on the phenyl ring of the pyrazole derivative enhances the inhibitory activity. nih.gov Molecular docking studies have provided insights into the binding interactions of these compounds within the active site of alkaline phosphatase. nih.govresearchgate.net

Structure Activity Relationship Sar Studies Pertaining to the Ethyl 4 3 Cyclopropyl 1h Pyrazol 1 Yl Butanoate Core

Impact of Substituents on the Pyrazole (B372694) Ring System on Biological Efficacy

The pyrazole ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. researchgate.netmdpi.comnih.gov The biological efficacy of pyrazole derivatives can be significantly modulated by the nature and position of substituents on the ring. researchgate.netresearchgate.net

Substitutions on the pyrazole ring can influence the compound's electronic properties, lipophilicity, and steric profile, all of which affect its binding affinity to biological targets. researchgate.net For instance, the introduction of different functional groups at various positions allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. researchgate.net

Research on various pyrazole derivatives has demonstrated clear SAR trends:

Electron-donating vs. Electron-withdrawing Groups: The electronic characteristics of substituents can dramatically alter activity. In some series, compounds bearing electron-donating groups on an aromatic ring attached to the pyrazole nucleus showed reduced inhibitory effects, whereas those with electron-withdrawing groups, such as trifluoromethyl, exhibited potent anticancer activity. mdpi.com

Lipophilicity: The balance between hydrophobic and hydrophilic substituents is crucial. researchgate.net For example, in a series of pyrazole derivatives targeting cannabinoid receptors, lipophilic aryl substituents were found to be important for activity. mdpi.com Halogen substituents can influence both lipophilicity and metabolic stability. researchgate.net

Steric Factors: The size and spatial arrangement of substituents impact how the molecule fits into the binding pocket of its target. researchgate.net Larger or bulkier groups may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding. researchgate.net

A study on pyrazole-based lamellarin O analogues provides specific examples of how substitutions on the pyrazole core influence cytotoxicity against human colorectal cancer cell lines. The table below summarizes the findings for selected compounds, highlighting the importance of the substitution pattern.

Table 1: Impact of Pyrazole Ring Substituents on Cytotoxicity (IC₅₀ in µM) in Colorectal Cancer Cell Lines

Compound R¹ Substituent (at N1) R³ Substituent R⁴ Substituent HCT116 HT29 SW480
Analog A 2-(4-methoxyphenyl)-2-oxoethyl 4-methoxyphenyl 4-methoxyphenyl 1.8 1.9 2.5
Analog B 2-oxo-2-phenylethyl 4-methoxyphenyl 4-methoxyphenyl 2.5 3.0 3.5
Analog C 2-(4-chlorophenyl)-2-oxoethyl 4-methoxyphenyl 4-methoxyphenyl 3.6 4.1 5.2

Data synthesized from findings on pyrazole-based analogues. researchgate.net

As shown in the table, modifications to the N1 substituent of the pyrazole ring, such as changing the phenyl group's substituent from methoxy (B1213986) to chloro, resulted in a noticeable decrease in cytotoxic activity across the tested cell lines. researchgate.net This underscores the sensitivity of the biological response to the electronic and steric nature of the substituents on the pyrazole core.

Influence of Cyclopropyl (B3062369) Moiety Modifications on Activity

The cyclopropyl group is a valuable structural motif in medicinal chemistry. Its rigid, three-dimensional nature can provide conformational constraint to a molecule, which can lead to increased potency and selectivity by locking the molecule into a bioactive conformation. researchgate.net The introduction of a cyclopropyl ring can also impact a compound's metabolic stability and lipophilicity. researchgate.net

In the context of pyrazole derivatives, the cyclopropyl group at the 3-position is a key feature. SAR studies on related compounds have explored the replacement of this moiety with other groups to probe its role in biological activity. For example, in a series of diaryl-pyrazole derivatives developed as cannabinoid type 1 (CB1) receptor antagonists, various cycloalkyl groups were investigated. nih.gov The research indicated that the cyclopropyl group was often optimal for achieving high binding affinity. nih.gov

A study on NADPH Oxidase 2 (NOX2) inhibitors compared a parent compound with a more effective cyclopropyl-substituted derivative, NCATS-SM7270. mdpi.com The presence of the cyclopropyl group was associated with enhanced protective effects on microglial cell survival, highlighting its potential to improve therapeutic outcomes. mdpi.com

Table 2: Comparison of Activity with Cyclopropyl Moiety Modification

Compound Class Moiety at Position X Target Key Finding
Diaryl-pyrazoles Cyclopropyl CB1 Receptor Cycloalkyl groups tested, with cyclopropyl being a key feature in several potent antagonists (Kᵢ ≤ 5 nM). nih.gov
Pyrrolo[2,3-b]pyridines Cyclopropyl NOX2 The cyclopropyl-substituted analog (NCATS-SM7270) provided a stronger neuroprotective effect than the parent compound. mdpi.com

This table illustrates the positive influence of the cyclopropyl group in related heterocyclic compounds.

Modifications explored in various studies include:

Ring Size: Replacing the cyclopropyl with cyclobutyl, cyclopentyl, or cyclohexyl rings. Often, the smaller, more rigid cyclopropyl ring provides the best fit for the target's binding pocket.

Substitution on the Cyclopropyl Ring: Adding substituents to the cyclopropyl group itself can further refine interactions, although this can also introduce chiral centers and increase synthetic complexity.

These studies collectively suggest that the cyclopropyl moiety in ethyl 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoate is likely a critical contributor to its biological activity, providing conformational rigidity and favorable interactions with its molecular target.

Role of the Butanoate Chain and Ester Group in Biological Interaction

The N1-alkanoic acid side chain is a common feature in many biologically active pyrazole compounds, acting as a linker to position the heterocyclic core appropriately within a binding site and often providing a key interaction point itself.

The length and composition of this chain are critical determinants of potency. In a study of 3,4,5-triphenyl-1H-pyrazole-1-alkanoic acids as prostacyclin mimetics, the length of the side chain was systematically varied. nih.gov The results demonstrated that an omega-alkanoic acid side chain of eight or nine atoms was optimal for potent inhibition of platelet aggregation. nih.gov Shorter or longer chains led to a significant decrease in activity, indicating a specific spatial requirement for the acidic group's interaction with the receptor.

Table 3: Effect of Alkanoic Acid Chain Length on Platelet Aggregation Inhibition

Compound Chain Length (n atoms) IC₅₀ (µM)
Pyrazoloalkanoic Acid 1 7 >100
Pyrazoloalkanoic Acid 2 8 1.1
Pyrazoloalkanoic Acid 3 9 0.4
Pyrazoloalkanoic Acid 4 10 2.5
Pyrazoloalkanoic Acid 5 11 25

Data adapted from a study on triphenyl-pyrazole derivatives. nih.gov

The butanoate portion of this compound consists of a four-carbon chain and an ethyl ester.

The Butyl Chain: This four-carbon linker provides flexibility and positions the terminal functional group at a specific distance from the pyrazole core. Its length is likely optimized for interaction with a particular biological target.

The Ethyl Ester: The ester group serves as a key hydrogen bond acceptor. In many cases, an ester may also act as a prodrug, being hydrolyzed in vivo by esterases to the corresponding carboxylic acid, which may be the active form of the molecule. The ethyl group itself contributes to the lipophilicity of the compound. Studies on pyrazole-based analogues with an ethyl carboxylate group have shown this moiety to be compatible with potent cytotoxic activity. researchgate.net

Therefore, both the length of the butanoate chain and the presence of the terminal ester group are crucial for the molecule's biological interactions, influencing its spatial orientation, binding affinity, and potential metabolic activation.

Stereochemical Considerations and Enantiomeric Efficacy

Stereochemistry plays a vital role in the action of many drugs because biological systems, such as receptors and enzymes, are chiral. nih.gov The two enantiomers (non-superimposable mirror images) of a chiral drug can exhibit significant differences in their biological activity, metabolism, and toxicity. nih.gov

While this compound itself is not chiral, the introduction of substituents on the cyclopropyl ring or the butanoate chain could create chiral centers. Even in cases where the parent molecule is achiral, understanding stereochemical principles is crucial for designing new, potentially more potent analogs.

For a chiral drug, one enantiomer (the eutomer) may fit perfectly into a binding site, while the other (the distomer) may have low or no activity, or even produce undesirable off-target effects. nih.gov An example from pyrazole-related research involves a CB1 antagonist where the mixture of two enantiomers was evaluated. nih.gov While this specific study did not separate the enantiomers to test individual activity, it is a common practice in drug development to do so to identify the more potent and safer enantiomer. nih.govnih.gov

Should a chiral center be introduced into the this compound scaffold, several outcomes are possible:

One enantiomer could be significantly more active than the other.

Both enantiomers could contribute to the therapeutic effect.

One enantiomer could be responsible for the therapeutic effect while the other contributes to adverse effects.

Therefore, if future modifications to this core structure introduce chirality, a thorough evaluation of each enantiomer's efficacy and safety profile would be essential for further development.

Development of Pharmacophore Models

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. acs.orgresearchgate.net These models serve as valuable templates for designing new compounds or for screening large databases to find novel active molecules. acs.org

For pyrazole-based compounds, pharmacophore models have been successfully developed for various targets, including Janus kinases (JAKs) and carbonic anhydrases. acs.orgtandfonline.com A typical pharmacophore model for a pyrazole-based inhibitor might include features such as:

Hydrogen Bond Acceptors: Often corresponding to the nitrogen atoms in the pyrazole ring or oxygen atoms in substituents. researchgate.net

Hydrogen Bond Donors: Such as an N-H group on the pyrazole ring.

Hydrophobic/Aromatic Regions: Corresponding to the pyrazole ring itself, the cyclopropyl group, or other aryl substituents. researchgate.net

Positive/Negative Ionizable Features: Depending on the specific interactions required by the target.

A study on pyrazolone-derived JAK inhibitors utilized pharmacophore models built from known drugs to screen a library of synthesized compounds, successfully identifying novel dual inhibitors. acs.org The models typically consist of a specific spatial arrangement of these features. For example, a model might specify the precise distances and angles between a hydrogen bond acceptor, an aromatic ring, and a hydrophobic feature for optimal binding. researchgate.net

The development of a pharmacophore model for this compound would involve:

Aligning a set of active and inactive analogs.

Identifying the common chemical features present in the active molecules that are absent in the inactive ones.

Generating a 3D hypothesis that maps these essential features.

Such a model would be instrumental in guiding the rational design of new, more potent analogs by ensuring that proposed structures retain the key features necessary for biological interaction.

Computational Chemistry and Molecular Modeling Studies of Ethyl 4 3 Cyclopropyl 1h Pyrazol 1 Yl Butanoate

Molecular Docking Simulations for Target Identification and Binding Affinity

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used in drug discovery to identify potential biological targets for a ligand and to estimate the strength of the signal or binding affinity between the ligand and the target.

For ethyl 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoate, no specific molecular docking studies appear to have been published. Such a study would involve screening the compound against a library of known protein structures to identify potential binding targets. Following the identification of a potential target, docking simulations would calculate the binding energy and analyze the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the compound and the protein's active site. Research on other pyrazole (B372694) derivatives has successfully used molecular docking to explore interactions with enzymes like cyclooxygenase (COX-2), highlighting the utility of this approach for the broader class of compounds. researchgate.netstrath.ac.uk

A hypothetical data table for such a study is presented below to illustrate how results would typically be displayed.

Hypothetical Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesPredicted Interaction Type
Protein Kinase X-8.5TYR 123, LEU 80Hydrogen Bond, Hydrophobic
Cyclooxygenase-2-7.9ARG 513, VAL 349Hydrogen Bond, Pi-Alkyl
FAAH-7.2SER 241, ILE 238Hydrophobic, van der Waals

Note: The data in this table is purely illustrative and not based on actual experimental or computational results for this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These methods can determine electron distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential. This information provides insights into the molecule's reactivity, stability, and potential interaction sites.

There are no specific DFT or other quantum chemical studies in the public domain for this compound. A theoretical study on this compound would calculate its optimized 3D geometry and electronic properties. The resulting data, such as the HOMO-LUMO energy gap, would help predict its chemical reactivity and kinetic stability.

An example of how such results might be presented is shown in the table below.

Computational ParameterPredicted Value
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment3.2 Debye
Molecular Electrostatic Potential-0.05 to +0.04 a.u.

Note: The data in this table is for illustrative purposes only and does not represent actual calculated values for this compound.

Molecular Dynamics Simulations for Ligand-Target Interaction Dynamics

Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can provide a detailed view of the dynamic interactions between a ligand and its target protein, assessing the stability of the binding pose predicted by molecular docking and revealing conformational changes in both the ligand and the protein upon binding.

No published molecular dynamics simulations were found for this compound. If a biological target were identified, an MD simulation would typically be run for tens to hundreds of nanoseconds to observe the stability of the ligand-protein complex in a simulated physiological environment. Key analyses would include root-mean-square deviation (RMSD) to assess structural stability and hydrogen bond analysis to monitor key interactions over time.

Ligand-Based and Structure-Based Rational Design Principles

Rational drug design utilizes computational methods to discover and develop new drug compounds. These approaches are broadly categorized as either structure-based or ligand-based.

Structure-Based Design: Relies on the known 3D structure of the biological target.

Ligand-Based Design: Utilizes knowledge of other molecules that bind to the target of interest.

As no specific biological target or binding partners have been identified in the literature for this compound, no rational design studies based on this molecule have been published. A hypothetical design strategy could involve using the compound as a starting scaffold. Modifications to the cyclopropyl (B3062369) group, the pyrazole core, or the ethyl butanoate chain could be explored computationally to improve binding affinity or selectivity for a hypothesized target.

Cheminformatics Analysis for Analog Library Design

Cheminformatics involves the use of computational methods to analyze chemical data. For analog library design, cheminformatics tools can be used to generate a virtual library of compounds based on a core scaffold like that of this compound. This process involves systematically modifying different parts of the molecule and then filtering the resulting virtual compounds based on predicted properties such as drug-likeness (e.g., Lipinski's rule of five), ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles, and synthetic accessibility.

No cheminformatics studies focused on designing an analog library from the this compound scaffold are present in the available literature. Such a project would be a standard step in a medicinal chemistry campaign to explore the structure-activity relationship (SAR) of this chemical series.

Emerging Applications and Future Research Perspectives for Ethyl 4 3 Cyclopropyl 1h Pyrazol 1 Yl Butanoate

Design and Synthesis of Advanced Analogs with Enhanced Biological Profiles

The structural framework of ethyl 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoate offers multiple points for modification to generate advanced analogs with potentially superior biological activities. Structure-activity relationship (SAR) studies on related pyrazole (B372694) derivatives have demonstrated that substitutions at various positions of the pyrazole ring can significantly influence their pharmacological effects. researchgate.netnih.govmdpi.com

Table 1: Potential Modifications for Analog Design

Molecular ScaffoldPotential ModificationsRationale for Modification
Cyclopropyl (B3062369) Moiety - Substitution with other small cycloalkyl groups (e.g., cyclobutyl) - Introduction of functional groups (e.g., hydroxyl, amino)To probe the impact of ring strain and size on binding affinity and to introduce new interaction points.
Pyrazole Core - Substitution at the C4 and C5 positions with various functional groups (e.g., halogens, alkyls, aryls) - Bioisosteric replacement of the pyrazole ring with other five-membered heterocycles (e.g., isoxazole, thiazole)To modulate electronic properties, lipophilicity, and metabolic stability, and to explore different spatial arrangements for receptor binding. nih.gov
Ethyl Butanoate Chain - Variation of the ester alkyl group (e.g., methyl, tert-butyl) - Conversion of the ester to other functional groups (e.g., carboxylic acid, amide, alcohol) - Alteration of the chain lengthTo influence solubility, bioavailability, and potential for covalent interactions. Conversion to a carboxylic acid may improve water solubility, while amidation could enhance metabolic stability.

The synthesis of these advanced analogs can be achieved through established synthetic methodologies for pyrazole derivatives. nih.govmdpi.com For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl substituents onto the pyrazole core. nih.gov Furthermore, the butanoate chain can be readily modified using standard ester hydrolysis and amidation reactions.

Exploration of Novel Biological Targets and Therapeutic Areas

The diverse pharmacological activities reported for pyrazole-containing compounds suggest that this compound and its analogs could interact with a wide range of biological targets. nih.govacs.orgresearchgate.net The presence of the cyclopropyl group is of particular interest, as this moiety is found in several potent enzyme inhibitors and receptor ligands. nih.gov

Table 2: Potential Biological Targets and Therapeutic Areas

Potential Biological TargetTherapeutic AreaRationale Based on Related Compounds
Kinases (e.g., CDK8, EGFR, VEGFR-2) OncologyPyrazole derivatives are known to act as kinase inhibitors, playing a role in cancer progression. researchgate.netresearchgate.netchemmethod.com
Cannabinoid Receptors (CB1) Metabolic Disorders, NeurologyDiaryl-pyrazole derivatives containing cycloalkyl groups have been investigated as potent CB1 receptor antagonists. nih.gov
Monoamine Oxidase (MAO) Neurodegenerative DisordersPyrazoline scaffolds have been explored for the treatment of neurodegenerative diseases by targeting enzymes like MAO. nih.govacs.org
Cyclooxygenase (COX) Enzymes Inflammation, PainThe pyrazole ring is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs), such as celecoxib. nih.gov

Future research should involve screening this compound and its newly synthesized analogs against a panel of these and other relevant biological targets to identify novel therapeutic opportunities.

Development of Sustainable and Scalable Synthetic Routes

The advancement of a compound from a laboratory curiosity to a viable therapeutic or commercial product hinges on the development of efficient, cost-effective, and environmentally friendly synthetic methods. Traditional methods for pyrazole synthesis can involve harsh reaction conditions and hazardous reagents. nih.gov Therefore, a key area of future research will be the development of green synthetic strategies.

Recent advances in synthetic organic chemistry offer several promising avenues:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

Mechanochemical synthesis: Solvent-free reactions using ball milling can offer a more sustainable alternative to traditional solvent-based methods. mdpi.com

Multicomponent reactions: One-pot syntheses that combine multiple starting materials in a single step can improve efficiency and reduce waste. growingscience.com

Use of green catalysts: Employing recyclable and non-toxic catalysts can minimize the environmental impact of the synthesis. growingscience.com

The development of a robust and scalable synthesis will be crucial for the future commercial viability of this compound and its derivatives.

Integration with High-Throughput Screening Methodologies

High-throughput screening (HTS) is a powerful tool in modern drug discovery, enabling the rapid evaluation of large libraries of chemical compounds against specific biological targets. ewadirect.com The integration of this compound and its analogs into HTS campaigns will be essential for uncovering their full therapeutic potential.

Table 3: High-Throughput Screening Strategies

Screening ApproachDescriptionPotential Applications
Target-based Screening Compounds are tested for their ability to modulate the activity of a specific, known biological target.Identifying inhibitors of key enzymes in disease pathways, such as kinases or proteases.
Phenotypic Screening Compounds are evaluated for their ability to produce a desired phenotypic change in cells or whole organisms, without prior knowledge of the specific target.Discovering compounds with novel mechanisms of action for complex diseases like cancer or neurodegeneration.
High-Content Screening (HCS) An imaging-based approach that provides multiparametric data on cellular events.Assessing the effects of compounds on cellular morphology, protein localization, and other complex cellular processes.
Virtual Screening Computational methods are used to predict the binding of compounds to a target protein.Prioritizing compounds for experimental screening, thereby saving time and resources. researchgate.netchemmethod.com

By creating a focused library of analogs based on the this compound scaffold and subjecting it to various HTS platforms, researchers can efficiently explore a vast biological space and identify promising lead compounds for further development.

Q & A

Basic: What are the standard synthetic routes for ethyl 4-(3-cyclopropyl-1H-pyrazol-1-yl)butanoate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves nucleophilic substitution between 3-cyclopropyl-1H-pyrazole and ethyl bromobutanoate derivatives. Key conditions include:

  • Base selection : Sodium hydroxide or potassium carbonate to deprotonate the pyrazole nitrogen and facilitate substitution .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetonitrile) under reflux to enhance reactivity .
  • Purification : Column chromatography or recrystallization to isolate the ester product. Yield optimization requires stoichiometric control of the pyrazole and alkylating agent (1:1.2 molar ratio) .

Advanced: How can researchers design experiments to investigate the impact of cyclopropyl substitution on the compound’s bioactivity compared to other substituents?

  • Structural analogs : Synthesize derivatives with substituents like methyl, chloro, or iodine at the pyrazole’s 3-position (e.g., as in ).
  • Assay design : Conduct parallel in vitro assays (e.g., antimicrobial or anticancer) under standardized conditions.
  • Data analysis : Use multivariate regression to correlate substituent electronic/hydrophobic properties (Hammett constants, logP) with bioactivity. For example, cyclopropyl’s electron-withdrawing nature may enhance target binding compared to methyl groups .

Basic: What spectroscopic methods are recommended for characterizing this compound, and which structural features do they verify?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 1.2–1.4 ppm (ethyl ester CH₃), δ 4.1–4.3 ppm (ester CH₂), and δ 0.6–1.1 ppm (cyclopropyl protons) confirm substituent integration .
    • ¹³C NMR : Signals near δ 170 ppm verify the ester carbonyl .
  • IR spectroscopy : A strong absorption band ~1730 cm⁻¹ confirms the ester C=O stretch .
  • Mass spectrometry : Molecular ion peak at m/z 222.29 (calculated for C₁₁H₁₆N₂O₂) validates the molecular weight .

Advanced: How can researchers resolve contradictions in bioactivity data across studies involving this compound?

  • Purity assessment : Use HPLC (>95% purity) to rule out impurities (e.g., unreacted pyrazole or ester precursors) .
  • Assay variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) .
  • Molecular modeling : Compare binding modes with target proteins (e.g., kinases) using docking studies to explain potency discrepancies. For example, steric clashes from the cyclopropyl group may reduce activity in certain conformations .

Advanced: What strategies can optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) for intraperitoneal administration .
  • Prodrug modification : Introduce hydrolyzable groups (e.g., phosphate esters) at the butanoate chain to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability .

Basic: How can researchers confirm the stereochemical integrity of the cyclopropyl group during synthesis?

  • X-ray crystallography : Resolve crystal structures using programs like SHELXL (post-2015 features improve refinement of small-ring systems) .
  • NOESY NMR : Detect spatial proximity between cyclopropyl protons and adjacent pyrazole protons to confirm spatial arrangement .

Advanced: How does the compound’s stability under physiological conditions affect experimental outcomes, and how can this be mitigated?

  • Stability profiling : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours, then analyze degradation via LC-MS. Ester hydrolysis is a common pathway .
  • Mitigation strategies :
    • Use protease inhibitors in cell culture media to reduce enzymatic degradation.
    • Store stock solutions in anhydrous DMSO at -20°C to prevent hydrolysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.